molecular formula C18H22Cl2N2 B14278610 4,4'-Bis(4-chlorobutyl)-2,2'-bipyridine CAS No. 141119-78-0

4,4'-Bis(4-chlorobutyl)-2,2'-bipyridine

Cat. No.: B14278610
CAS No.: 141119-78-0
M. Wt: 337.3 g/mol
InChI Key: DAAAEOFMRROLLR-UHFFFAOYSA-N
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Description

4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected by a 4-chlorobutyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine typically involves the reaction of 4-chlorobutyl bromide with 2,2’-bipyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobutyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: In the study of biological systems and interactions with metal ions.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine units act as chelating agents, forming stable complexes with various metal ions. These complexes can then participate in catalytic reactions or serve as models for biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(2-methoxystyryl)biphenyl
  • 2,2-Dimorpholinodiethylether
  • 3,3’-Dinitrodiphenyldisulfide

Uniqueness

4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is unique due to its specific structure, which allows for versatile coordination with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from other similar compounds.

Properties

CAS No.

141119-78-0

Molecular Formula

C18H22Cl2N2

Molecular Weight

337.3 g/mol

IUPAC Name

4-(4-chlorobutyl)-2-[4-(4-chlorobutyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C18H22Cl2N2/c19-9-3-1-5-15-7-11-21-17(13-15)18-14-16(8-12-22-18)6-2-4-10-20/h7-8,11-14H,1-6,9-10H2

InChI Key

DAAAEOFMRROLLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCCl)C2=NC=CC(=C2)CCCCCl

Origin of Product

United States

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